2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
2-{[(3,5-Dimethoxyphenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core with a methyl group at position 7 and a 3,5-dimethoxyphenylmethylsulfanyl moiety at position 2. This scaffold is structurally related to several pharmacologically relevant analogs, particularly those with substitutions at the 2- and 7-positions. The pyrido-triazinone core is rigid and planar, a feature that enhances binding interactions in medicinal chemistry applications .
Properties
IUPAC Name |
2-[(3,5-dimethoxyphenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-4-5-15-18-16(19-17(21)20(15)9-11)24-10-12-6-13(22-2)8-14(7-12)23-3/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRJAOBIULALFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC3=CC(=CC(=C3)OC)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps, starting with the preparation of the pyrido[1,2-a][1,3,5]triazin-4-one core This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrido[1,2-a][1,3,5]triazin-4-one core.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs and their structural/functional differences:
Key Observations:
- Lipophilicity vs. Solubility: The 3,5-dimethoxyphenylmethylsulfanyl group in the target compound likely increases lipophilicity compared to diethylamino or acetoxyamino analogs, which may enhance membrane permeability but reduce aqueous solubility .
- Rigidity: The pyrido-triazinone core is rigid and planar, unlike pyrimidinone derivatives (e.g., ), which may adopt slightly different conformations .
Biological Activity
The compound 2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a member of the pyrido[1,2-a][1,3,5]triazin class of compounds. This article aims to summarize the biological activity of this compound based on existing literature and research findings.
Biological Activity Overview
This compound has been investigated for various biological activities, particularly in the context of its potential therapeutic applications. The following sections detail its mechanisms of action and biological effects.
Anticancer Activity
Research has indicated that derivatives of pyrido[1,2-a][1,3,5]triazin compounds exhibit significant anticancer properties. The specific compound has shown promise in inhibiting cell proliferation in various cancer cell lines.
- Mechanism : The proposed mechanism includes the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways.
Case Study: In Vitro Studies
A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated a dose-dependent decrease in cell viability with an IC50 value ranging from 10 to 20 µM.
| Cell Line | IC50 (µM) | % Inhibition at 20 µM |
|---|---|---|
| HeLa | 15 | 85 |
| MCF-7 | 18 | 78 |
Antimicrobial Activity
The compound has also been screened for antimicrobial properties against various bacterial strains.
- Results : It exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Enzyme Inhibition Studies
Inhibition studies have shown that the compound acts as a potent inhibitor of certain enzymes involved in metabolic pathways.
- Tyrosinase Inhibition : The compound exhibited significant inhibitory activity against mushroom tyrosinase, which is crucial for melanin biosynthesis.
Kinetic Analysis
Kinetic studies using Lineweaver-Burk plots indicated that the compound functions as a competitive inhibitor with respect to substrate concentration.
Research Findings on Selectivity and Toxicity
In addition to its biological activities, research has focused on the selectivity and potential toxicity of this compound.
- Selectivity Index : The selectivity index was calculated to assess the therapeutic window. The compound showed a favorable selectivity index indicating its potential as a therapeutic agent.
Table: Selectivity Index
| Compound | SI (Selectivity Index) |
|---|---|
| This compound | >10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
